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molecular formula C13H15NO3 B8499065 1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid

1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid

Cat. No. B8499065
M. Wt: 233.26 g/mol
InChI Key: KYWRVAFPTYYTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807709B2

Procedure details

To a solution of 1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid methyl ester (7 g, 28.5 mmol) in MeOH (50 mL) is added NaOH 2N (28.5 mL), and the mixture is stirred for 3 h. The solvent is concentrated and the remaining aqueous residue is acidified with HCl 1N and extracted twice with CH2Cl2. The combined organic extracts are dried over Na2SO4, filtered and concentrated to give title product. TLC, Rf (c-hexane/AcOEt 2:1)=0.25. MS (LC-MS): 232.0 [M+H]+, tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, flow: 1.5 ml/min): 5.04 min.
Name
1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH2:14][CH2:15][CH2:16][O:17][CH3:18])=[CH:7][CH:6]=1)=[O:4].[OH-].[Na+]>CO>[CH3:18][O:17][CH2:16][CH2:15][CH2:14][N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:13]=2)[CH:9]=[CH:10]1 |f:1.2|

Inputs

Step One
Name
1-(3-methoxy-propyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
7 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CN(C2=C1)CCCOC
Name
Quantity
28.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCCN1C=CC2=CC=C(C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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